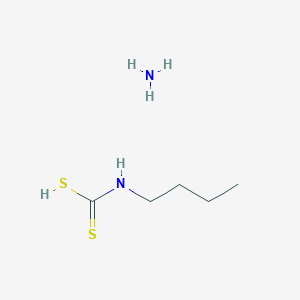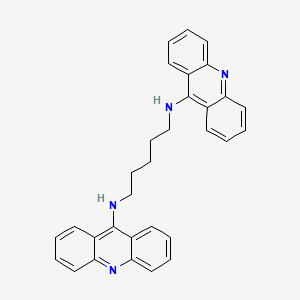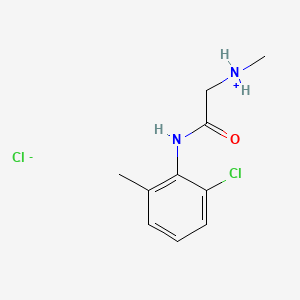
Diethyltin diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyltin diiodide is an organotin compound with the chemical formula (C2H5)2SnI2. It was first discovered by Edward Frankland in 1849 . This compound is part of the broader class of organotin compounds, which have significant applications in various industrial and scientific fields .
Métodos De Preparación
Diethyltin diiodide can be synthesized through the reaction of ethyl iodide with metallic tin. The reaction typically occurs in a sealed ampoule at temperatures ranging from 140°C to 180°C . This method was initially developed by Frankland and later refined by other chemists . Industrially, organotin compounds are often prepared by alkylation of tin tetrachloride (SnCl4) with organo-magnesium or organo-aluminum compounds .
Análisis De Reacciones Químicas
Diethyltin diiodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diethyltin oxide.
Reduction: Reduction reactions can convert it to diethyltin hydride.
Substitution: It can undergo substitution reactions with different nucleophiles, replacing the iodine atoms with other groups.
Common reagents used in these reactions include Grignard reagents, alkyl halides, and reducing agents like lithium aluminum hydride . The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Diethyltin diiodide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of diethyltin diiodide involves its interaction with cellular components. Organotin compounds can act as Lewis acids, facilitating various chemical reactions . In biological systems, they can bind to DNA and proteins, disrupting cellular functions and leading to cytotoxic effects .
Comparación Con Compuestos Similares
Diethyltin diiodide can be compared with other organotin compounds such as:
Dimethyltin dichloride: Similar in structure but with methyl groups instead of ethyl groups.
Dibutyltin dichloride: Contains butyl groups and is commonly used as a catalyst in industrial processes.
Triphenyltin chloride: Known for its use as a biocide and antifouling agent.
This compound is unique due to its specific ethyl groups, which influence its reactivity and applications .
Propiedades
Número CAS |
2767-55-7 |
|---|---|
Fórmula molecular |
C4H10I2Sn |
Peso molecular |
430.64 g/mol |
Nombre IUPAC |
diethyl(diiodo)stannane |
InChI |
InChI=1S/2C2H5.2HI.Sn/c2*1-2;;;/h2*1H2,2H3;2*1H;/q;;;;+2/p-2 |
Clave InChI |
MATIRGPIRARBGK-UHFFFAOYSA-L |
SMILES canónico |
CC[Sn](CC)(I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




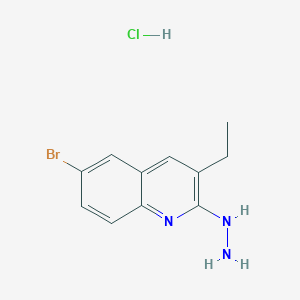
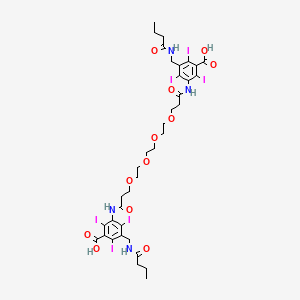
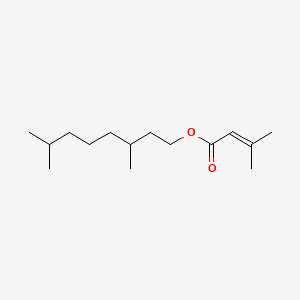
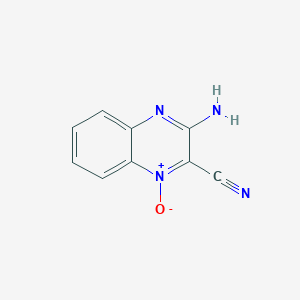
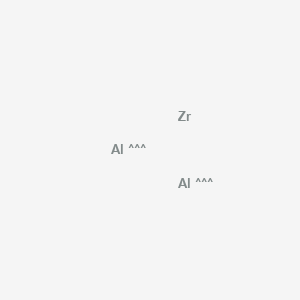
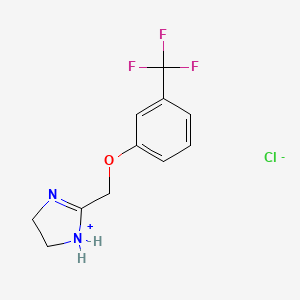
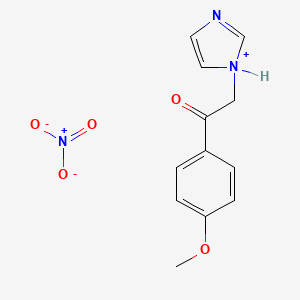
![(E)-N-cyclohexyl-N-[2-(diethylamino)ethyl]-3-phenylprop-2-enamide;hydrochloride](/img/structure/B15345493.png)
![N-[2-(Diethylamino)ethyl]-3-nitroazulene-1-carboximidic acid--hydrogen chloride (1/1)](/img/structure/B15345503.png)
